molecular formula C9H10O4 B12409578 4-Hydroxy-3-methoxyphenylacetic-2,2-D2 acid

4-Hydroxy-3-methoxyphenylacetic-2,2-D2 acid

Cat. No.: B12409578
M. Wt: 184.19 g/mol
InChI Key: QRMZSPFSDQBLIX-BFWBPSQCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methoxyphenylacetic-2,2-D2 acid typically involves the deuteration of homovanillic acidThis can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxyphenylacetic-2,2-D2 acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxyphenylacetic-2,2-D2 acid involves its role as a metabolite of dopamine. It is formed through the enzymatic breakdown of dopamine and serves as an indicator of dopamine levels in the body. The compound interacts with various enzymes and receptors involved in dopamine metabolism, providing insights into the functioning of the dopaminergic system .

Comparison with Similar Compounds

Similar Compounds

    Homovanillic acid: The non-deuterated form of 4-Hydroxy-3-methoxyphenylacetic-2,2-D2 acid.

    Vanillic acid: Another metabolite of catecholamines, structurally similar but lacking the methoxy group.

    3,4-Dihydroxyphenylacetic acid: A related compound involved in dopamine metabolism.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies and as an internal standard in analytical techniques. The deuterium atoms provide distinct signals in NMR and mass spectrometry, allowing for precise quantification and analysis .

Properties

Molecular Formula

C9H10O4

Molecular Weight

184.19 g/mol

IUPAC Name

2,2-dideuterio-2-(4-hydroxy-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i5D2

InChI Key

QRMZSPFSDQBLIX-BFWBPSQCSA-N

Isomeric SMILES

[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)O

Origin of Product

United States

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